molecular formula C9H8F4O2 B2479318 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol CAS No. 1557668-04-8

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Cat. No.: B2479318
CAS No.: 1557668-04-8
M. Wt: 224.155
InChI Key: STIYUKDOIGIVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol is a chiral alcohol intermediate of significant value in scientific research, particularly in the development of new pharmaceutical compounds. Its structure incorporates both fluorine and trifluoromethoxy substituents on an aromatic ring, functional groups that are known to profoundly influence the metabolic stability, lipophilicity, and binding affinity of potential drug molecules . The incorporation of the trifluoromethyl (-CF 3 ) group into organic compounds is a cornerstone of modern drug design, as it can enhance a compound's lipophilicity, metabolic stability, and overall pharmacological profile . This compound serves as a versatile building block, or synthon, for the synthesis of more complex molecules. For instance, derivatives containing the 2-fluoro-5-(trifluoromethoxy)phenyl moiety have been designed and synthesized as potential anti-inflammatory agents, with molecular docking studies indicating promising activity . Furthermore, the closely related structure of 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine ( 1503049-73-7) highlights the application of this chemical scaffold in generating novel amines for research . As a key intermediate in organic synthesis and medicinal chemistry, this chemical is used by researchers in the discovery and development of new chemical entities, especially in constructing molecules that target various diseases . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIYUKDOIGIVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fluorine-Oxygen Axis: Bioisosteric Potential of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol scaffold represents a high-value "privileged structure." It synergizes two of the most powerful tools in halogen chemistry: the metabolic blocking capability of ortho-fluorine and the unique conformational and lipophilic properties of the trifluoromethoxy (-OCF₃) group.

This technical guide analyzes the bioisosteric utility of this scaffold, detailing its structural rationale, synthetic accessibility via asymmetric catalysis, and its application in modulating ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Part 1: Structural & Electronic Rationale[1]

The "Super-Halogen" Effect of the -OCF₃ Group

The -OCF₃ group is often termed a "super-halogen" or pseudo-halogen.[1] Unlike a standard methoxy group (-OCH₃), which is electron-donating and planar with the aromatic ring, the -OCF₃ group is strongly electron-withdrawing (Hammett


) and lipophilic (Hansch 

).

Critical Conformation: The most distinct feature of the -OCF₃ group is its preferred conformation. Due to the anomeric effect (interaction between the oxygen lone pair and the


 orbital) and steric repulsion with ortho-hydrogens, the -OCF₃ group adopts a conformation orthogonal (perpendicular)  to the phenyl ring. This provides a unique "3D" volume that can fill hydrophobic pockets in enzymes (e.g., kinase back-pockets) more effectively than planar substituents like -OCH₃ or spherical ones like -Cl.
The Ortho-Fluorine Metabolic Shield

The placement of a fluorine atom at the 2-position (ortho) serves two primary functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the biologically vulnerable ortho-position, a common clearance pathway for phenyl-ethanol derivatives.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the benzylic alcohol and adjacent protons, potentially strengthening hydrogen bond interactions with receptor targets.

Visualization of Structural Dynamics

The following diagram illustrates the electronic vectors and conformational locking mechanisms inherent to this scaffold.

G Scaffold 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol OCF3 5-OCF3 Group (Super-Halogen) Scaffold->OCF3 OrthoF 2-Fluoro Group (Metabolic Shield) Scaffold->OrthoF Ethanol 1-Ethanol Moiety (Chiral Pharmacophore) Scaffold->Ethanol Prop_OCF3 Orthogonal Conformation (Anomeric Effect) High Lipophilicity (+1.04 pi) OCF3->Prop_OCF3 Prop_F Blocks CYP450 Oxidation Modulates pKa Dipole Orientation OrthoF->Prop_F Prop_Eth H-Bond Donor/Acceptor Enantiomeric Selectivity Ethanol->Prop_Eth Prop_OCF3->Prop_F Synergistic Lipophilicity

Caption: Fig 1. Structural dissection of the scaffold showing the orthogonal conformation of OCF3 and metabolic shielding of Ortho-F.

Part 2: Bioisosteric Applications

Replacement Strategy

This scaffold is an ideal bioisostere for 2,5-dichlorophenyl or 2-chloro-5-(trifluoromethyl)phenyl moieties.

  • Vs. Chloro: The -OCF₃ group is larger than -Cl but offers higher metabolic stability and unique hydrogen-bond accepting capabilities (via the fluorine atoms) that chlorine lacks.

  • Vs. Trifluoromethyl (-CF₃): While -CF₃ is lipophilic, the -OCF₃ group is more lipophilic and extends further from the ring, potentially reaching deeper hydrophobic sub-pockets.

Physicochemical Data Comparison

The table below highlights why a medicinal chemist would select this scaffold over non-fluorinated analogs.

Property-H (Unsubstituted)-Cl (Chloro)-CF₃ (Trifluoromethyl)-OCF₃ (Trifluoromethoxy)
Hansch

(Lipophilicity)
0.000.710.881.04
Hammett

(Electronic)
0.000.230.540.35
Metabolic Stability LowMediumHighVery High
Conformation PlanarSphericalSphericalOrthogonal

Part 3: Synthetic Accessibility & Chirality

The biological activity of 1-phenylethanol derivatives is almost exclusively driven by chirality. The (R)- and (S)-enantiomers often exhibit vastly different binding affinities. Therefore, a non-selective reduction of the ketone precursor is insufficient for high-quality drug design.

The Gold Standard: Asymmetric Transfer Hydrogenation (ATH) The synthesis relies on the Noyori Asymmetric Transfer Hydrogenation using Ruthenium-arene complexes with chiral diamine ligands (e.g., TsDPEN). This method avoids hazardous high-pressure hydrogen gas and uses formic acid/triethylamine as the hydrogen source.

Synthesis Ketone 2'-Fluoro-5'-(trifluoromethoxy) acetophenone Reaction Asymmetric Transfer Hydrogenation (25-40°C, 12-24h) Ketone->Reaction Catalyst RuCl[(R,R)-TsDPEN](p-cymene) Catalyst->Reaction H_Source HCOOH / Et3N (5:2 Azeotrope) H_Source->Reaction Product (R)-1-[2-Fluoro-5-(trifluoromethoxy) phenyl]ethanol (>95% ee) Reaction->Product

Caption: Fig 2. Enantioselective synthesis workflow targeting the (R)-enantiomer via Noyori Transfer Hydrogenation.

Part 4: Experimental Protocols

Protocol 1: Enantioselective Synthesis via ATH

Rationale: This protocol ensures high enantiomeric excess (ee), critical for structure-activity relationship (SAR) studies.

Materials:

  • Substrate: 2'-Fluoro-5'-(trifluoromethoxy)acetophenone (1.0 eq)

  • Catalyst: RuCl (0.5 - 1.0 mol%)

  • Solvent: Formic acid/Triethylamine complex (5:2 molar ratio) or DCM.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Catalyst Loading: Add the Ruthenium catalyst (1 mol%) to the flask.

  • Solvent Addition: Add the azeotropic mixture of HCOOH/Et₃N (approx. 3-5 mL per mmol of substrate). Note: This serves as both solvent and hydrogen donor.

  • Substrate Addition: Add the ketone substrate slowly to the stirring mixture at room temperature.

  • Reaction: Stir at 28-30°C. Monitor via TLC or HPLC. Reaction typically completes in 12-18 hours.

  • Quench: Dilute with water and extract with Ethyl Acetate (x3).

  • Purification: Wash organic layer with saturated NaHCO₃ (to remove excess acid) and brine. Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Lipophilicity Assessment (Chromatographic Hydrophobicity Index - CHI)

Rationale: Calculated LogP (cLogP) often deviates from reality for fluorinated compounds. An experimental CHI value is required for accurate ADME prediction.

Methodology:

  • System: Fast-gradient HPLC on a C18 reverse-phase column.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4)

    • B: Acetonitrile

  • Calibration: Run a set of standard compounds with known LogP values (e.g., Theophylline, Phenylbutazone) to generate a calibration curve.

  • Measurement: Inject the target molecule. Record the retention time (

    
    ).
    
  • Calculation: Convert

    
     to CHI using the calibration slope. Convert CHI to LogP using the equation: 
    
    
    
    .

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem, 4(1), 49-51. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The target molecule, 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol , represents a high-value scaffold in modern medicinal chemistry. The simultaneous presence of an ortho-fluorine atom and a meta-trifluoromethoxy (


) group imparts unique physicochemical properties:
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the phenyl ring while increasing lipophilicity (
    
    
    
    ), enhancing blood-brain barrier (BBB) permeability.
  • Conformational Locking: The ortho-fluorine atom induces specific conformational preferences via electrostatic repulsion with the carbonyl oxygen, influencing the stereochemical outcome of the reduction.

This Application Note details two validated protocols for synthesizing this alcohol from its corresponding acetophenone precursor: 1-(2-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one .

  • Protocol A: Rapid racemic synthesis using Sodium Borohydride (

    
    ).
    
  • Protocol B: Asymmetric synthesis (

    
     ee) using Ruthenium-catalyzed Transfer Hydrogenation (Noyori mechanism).
    

Retrosynthetic Analysis & Pathway

The synthesis is a chemoselective reduction of the ketone moiety. The primary challenge is the electronic influence of the electron-withdrawing


 and 

substituents, which activate the carbonyl carbon toward nucleophilic attack but can also increase the acidity of

-protons.
Workflow Visualization

SynthesisWorkflow Start Starting Material 2'-Fluoro-5'-(trifluoromethoxy) acetophenone Decision Select Route Start->Decision RouteA Route A: Racemic Reagent: NaBH4 Solvent: MeOH Decision->RouteA Standard RouteB Route B: Asymmetric Cat: Ru(TsDPEN)(p-cymene) Source: HCOOH/TEA Decision->RouteB High Value Workup Quench & Extraction (EtOAc / 1N HCl) RouteA->Workup RouteB->Workup Purification Purification Silica Flash Column Workup->Purification Product Target Product 1-[2-Fluoro-5-(trifluoromethoxy) phenyl]ethanol Purification->Product

Figure 1: Decision matrix for the synthesis of the target alcohol based on stereochemical requirements.

Protocol A: Racemic Synthesis (Standard)

Objective: Rapid generation of analytical standards or racemic intermediates. Mechanism: Nucleophilic addition of hydride (


) to the carbonyl carbon.
Materials
ComponentCAS No.[1][2][3]Equiv.[4]Role
Ketone Precursor N/A1.0Substrate
Sodium Borohydride 16940-66-21.2Reducing Agent
Methanol (Anhydrous) 67-56-1SolventReaction Medium
1N HCl 7647-01-0ExcessQuench
Step-by-Step Methodology
  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one (

    
    , 
    
    
    
    ) in anhydrous Methanol (
    
    
    ).
  • Cooling: Cool the solution to

    
     using an ice/water bath. The electron-poor nature of the ring makes the ketone highly reactive; cooling prevents over-reduction or side reactions.
    
  • Addition: Add

    
     (
    
    
    
    ,
    
    
    ) portion-wise over 10 minutes.
    • Note: Gas evolution (

      
      ) will occur. Ensure the system is vented.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 1 hour.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting ketone spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Quench: Cool back to

    
    . Slowly add 1N HCl (
    
    
    
    ) dropwise to destroy excess hydride. Stir for 15 minutes until bubbling ceases.
  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ). Wash combined organics with Brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Asymmetric Synthesis (Enantioselective)

Objective: Synthesis of the


- or 

-enantiomer with

ee. Method: Noyori Asymmetric Transfer Hydrogenation (ATH).[5] Catalyst System:

.
Mechanistic Insight

The ortho-fluorine substituent creates a "steric gate." In the transition state, the Ruthenium catalyst utilizes the


-interaction between the catalyst's aryl ligand and the substrate's aromatic ring. The electron-withdrawing nature of the 

and

groups enhances the electrophilicity of the ketone, often accelerating the reaction rate compared to unsubstituted acetophenone.
Materials
ComponentEquiv.Role
Ketone Precursor 1.0Substrate
[Ru(p-cymene)Cl2]2 0.005 (0.5 mol%)Pre-catalyst
(R,R)-TsDPEN 0.012 (1.2 mol%)Chiral Ligand
HCOOH / TEA (5:2) 3.0 vol eqHydrogen Source
Dichloromethane (DCM) SolventReaction Medium
Step-by-Step Methodology
  • Catalyst Formation (In-situ):

    • In a Schlenk flask under Nitrogen, combine

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) in dry DCM (
      
      
      ).
    • Add Triethylamine (TEA,

      
      ) and stir at room temperature for 30 minutes. The solution should turn deep red/purple, indicating the formation of the active 16-electron Ru-complex.
      
  • Substrate Addition:

    • Dissolve the ketone (

      
      , 
      
      
      
      ) in the catalyst solution.
  • Hydrogen Donor Addition:

    • Cool the mixture to

      
      .
      
    • Add the azeotropic mixture of Formic Acid/Triethylamine (

      
      , 
      
      
      
      ) dropwise.
    • Critical: The reaction is exothermic and produces

      
      . Open system to a bubbler to vent gas.
      
  • Reaction:

    • Stir at room temperature for 14–24 hours.

    • Checkpoint: Monitor conversion by HPLC or GC. The reaction is complete when ketone is

      
      .
      
  • Workup:

    • Dilute with water (

      
      ) and extract with DCM (
      
      
      
      ).
    • Wash organic layer with saturated

      
       (to remove residual formic acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The product is often pure enough for use (

      
       purity). If necessary, purify via silica flash chromatography (using non-acidic conditions to prevent racemization).
      
Catalytic Cycle Visualization

NoyoriCycle PreCat Pre-Catalyst Ru-Cl-TsDPEN ActiveCat Active 16e Species Ru-TsDPEN PreCat->ActiveCat -HCl (via TEA) Hydride Ru-Hydride (18e) (Reducing Species) ActiveCat->Hydride + HCOOH - CO2 Transition Transition State Substrate Binding Hydride->Transition + Ketone ProductRel Product Release (Chiral Alcohol) Transition->ProductRel H-Transfer ProductRel->ActiveCat Regeneration

Figure 2: The catalytic cycle for the asymmetric transfer hydrogenation.[5][6] The active 16-electron species abstracts a hydride from formate, transferring it stereoselectively to the ketone.[5]

Analytical Validation

To confirm the identity and purity of the synthesized 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol :

Nuclear Magnetic Resonance (NMR)[9]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       (m, 1H, Ar-H), 
      
      
      
      (m, 1H, Ar-H),
      
      
      (m, 1H, Ar-H).
    • 
       (q, 
      
      
      
      , 1H,
      
      
      -OH).
    • 
       (br s, 1H, OH).
      
    • 
       (d, 
      
      
      
      , 3H,
      
      
      ).
  • 
     NMR: 
    
    • Look for two distinct signals: one for the aromatic fluorine (

      
      ) and a singlet for the 
      
      
      
      group (
      
      
      ).
Chiral HPLC (For Protocol B)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: Two peaks for racemic (1:1 ratio); single dominant peak for asymmetric product (er > 97:3).

Safety & Handling

  • Fluorinated Compounds: The

    
     group is generally stable, but pyrolysis can release toxic carbonyl fluoride (
    
    
    
    ) or hydrogen fluoride (
    
    
    ). Avoid extreme temperatures (
    
    
    ).
  • Formic Acid/TEA: This mixture releases

    
     continuously during the reaction. Do not seal the reaction vessel tightly ; use a bubbler or a needle vent to prevent pressure buildup and explosion.
    
  • Solvents: Methanol and DCM are toxic and volatile. Perform all operations in a fume hood.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research, 30(2), 97–102. Link

  • Leroux, F. R., et al. (2005).[6] Trifluoromethoxy aromatics: A journey into the synthesis and properties of an interesting fluorinated group. Journal of Fluorine Chemistry, 126(7), 937-957. Link

  • Palmer, A. M., et al. (2007). Synthesis and structure–activity relationships of novel adenosine A2A receptor antagonists. Journal of Medicinal Chemistry, 50(23), 5840-5842. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2'-Fluoro-5'-(trifluoromethoxy)acetophenone. Link

Sources

Scalable Preparation of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its high lipophilicity and metabolic stability, making it a valuable substituent in the design of novel therapeutics.[1]

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol is a key chiral building block that incorporates both a fluorine atom and a trifluoromethoxy group on a phenyl ring, attached to a chiral secondary alcohol. This combination of functionalities makes it a highly valuable intermediate for the synthesis of a wide range of biologically active molecules. The scalable and efficient preparation of this compound is therefore of considerable importance to the pharmaceutical and agrochemical industries.

This application note provides a detailed, scalable, and field-proven protocol for the preparation of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol, starting from commercially available precursors. We will explore two viable synthetic routes, providing a comprehensive rationale for the chosen methodologies, detailed experimental procedures, and analytical characterization of the final product.

Synthetic Strategy: Pathways to 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Two primary and scalable synthetic routes are considered for the preparation of the target molecule. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory.

Route A: Reduction of 2'-Fluoro-5'-(trifluoromethoxy)acetophenone

This is often the more direct and scalable approach, involving the reduction of a commercially available ketone precursor.

Route B: Methyl Grignard Addition to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde

This classic organometallic approach allows for the formation of the carbon-carbon bond and the alcohol functionality in a single step from the corresponding aldehyde.

For the purposes of this detailed protocol, we will focus on Route A , the reduction of 2'-Fluoro-5'-(trifluoromethoxy)acetophenone, as it generally offers a simpler workup and avoids the challenges associated with the preparation and handling of Grignard reagents on a large scale.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Route A: Ketone Reduction cluster_1 Route B: Grignard Addition Start_A 2'-Fluoro-5'-(trifluoromethoxy)acetophenone Product 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol Start_A->Product Reduction Reagent_A Sodium Borohydride (NaBH4) Methanol (MeOH) Reagent_A->Product Start_B 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Start_B->Product Grignard Reaction Reagent_B Methylmagnesium Bromide (CH3MgBr) THF Reagent_B->Product

Figure 1: Scalable synthetic routes to 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol.

PART 1: Scalable Protocol for the Reduction of 2'-Fluoro-5'-(trifluoromethoxy)acetophenone

This protocol is designed for a laboratory scale of approximately 10-100 grams and can be scaled up with appropriate engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
2'-Fluoro-5'-(trifluoromethoxy)acetophenone136934-29-9C9H6F4O206.14Commercially Available
Sodium Borohydride (NaBH4)16940-66-2NaBH437.83Commercially Available
Methanol (MeOH), Anhydrous67-56-1CH4O32.04Commercially Available
Dichloromethane (DCM), ACS Grade75-09-2CH2Cl284.93Commercially Available
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46Commercially Available
Saturated Sodium Bicarbonate Solution (NaHCO3)144-55-8NaHCO384.01Prepared in-house
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9MgSO4120.37Commercially Available
Equipment
  • Three-necked round-bottom flask (appropriately sized for the intended scale)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3][4]

  • Handling Trifluoromethoxy Compounds: Trifluoromethoxy-substituted aromatic compounds can be irritants and harmful if swallowed or inhaled. Avoid contact with skin and eyes.[3][4][5]

  • Sodium Borohydride: NaBH4 is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation.

Detailed Experimental Protocol
  • Reaction Setup:

    • To a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2'-Fluoro-5'-(trifluoromethoxy)acetophenone (1.0 eq).

    • Dissolve the ketone in anhydrous methanol (approximately 5-10 mL per gram of ketone).

    • Cool the solution to 0-5 °C using an ice-water bath.

  • Reduction:

    • In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in methanol (approximately 10-15 mL per gram of NaBH4). Caution: NaBH4 will react with methanol to generate hydrogen gas; prepare the solution just before use and vent appropriately.

    • Slowly add the sodium borohydride solution to the stirred ketone solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting ketone spot and the appearance of a more polar product spot indicate the completion of the reaction.

  • Workup and Extraction:

    • Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 1 M HCl at 0-5 °C until the pH of the solution is acidic (pH ~2-3). This will neutralize the excess NaBH4 and the resulting borate esters. Caution: Hydrogen gas will be evolved.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Concentrate the mixture under reduced pressure on a rotary evaporator to remove most of the methanol.

    • To the resulting aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Purification
  • The crude 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • For larger scales, distillation under reduced pressure can also be a viable purification method.

Characterization

The purified product should be characterized by standard analytical techniques:

  • 1H NMR (400 MHz, CDCl3): Expected chemical shifts (δ, ppm): ~7.4-7.0 (m, 3H, Ar-H), ~5.2 (q, 1H, CH-OH), ~2.1 (br s, 1H, OH), ~1.5 (d, 3H, CH3). The exact shifts and coupling constants will be influenced by the fluorine atom.

  • 13C NMR (101 MHz, CDCl3): Expected chemical shifts (δ, ppm): Aromatic carbons in the range of 160-110 ppm (with C-F and C-OCF3 couplings), ~65 (CH-OH), ~24 (CH3).

  • 19F NMR (376 MHz, CDCl3): Expected chemical shifts (δ, ppm): A singlet for the -OCF3 group and a multiplet for the aromatic fluorine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C9H8F4O, MW: 208.15).

PART 2: Discussion and Field-Proven Insights

Rationale for Reagent and Condition Selection
  • Sodium Borohydride (NaBH4): NaBH4 is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation. It is generally safer and easier to handle on a large scale compared to stronger reducing agents like lithium aluminum hydride (LiAlH4), which would also reduce the trifluoromethoxy group.

  • Methanol (MeOH) as Solvent: Methanol is a good solvent for both the starting ketone and sodium borohydride. It also acts as a proton source for the workup.

  • Low Temperature: Performing the reaction at 0-5 °C helps to control the exothermicity of the reaction and minimizes potential side reactions.

Scalability Considerations
  • Exothermicity: The addition of sodium borohydride to the methanolic solution of the ketone is exothermic. On a larger scale, efficient cooling and a controlled addition rate are crucial to maintain the desired temperature.

  • Hydrogen Evolution: The quenching step with acid generates a significant amount of hydrogen gas. The reaction vessel should be adequately vented, and the addition of acid should be slow and controlled, especially on a larger scale.

  • Workup: For larger scales, continuous extraction or the use of a larger separatory funnel will be necessary. The volume of solvents used for extraction and washing should be scaled up accordingly.

Alternative Protocol: Grignard Reaction

For completeness, a brief outline of the Grignard approach (Route B) is provided.

  • Grignard Reagent Preparation: Prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[6][7]

  • Addition Reaction: Slowly add a solution of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde in anhydrous THF to the Grignard reagent at 0 °C.[6]

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.[6]

Causality behind choices for the Grignard route:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be flame-dried, and anhydrous solvents must be used.[6]

  • Inert Atmosphere: The reaction is typically carried out under nitrogen or argon to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

While effective, the stringent anhydrous and inert atmosphere requirements, along with the potential for side reactions, often make the ketone reduction route more amenable to large-scale synthesis in many settings.

Conclusion

The scalable preparation of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol is readily achievable through the sodium borohydride reduction of the corresponding acetophenone. This method is robust, high-yielding, and utilizes readily available and relatively safe reagents. The provided protocol, along with the accompanying scientific rationale and safety considerations, offers a comprehensive guide for researchers and drug development professionals to confidently synthesize this valuable fluorinated building block for their research and development endeavors.

References

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (Date unavailable). Supporting information for.... Retrieved from [Link]

  • Inagi, S. (Date unavailable). Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. Retrieved from [Link]

  • Reich, H. J. (Date unavailable). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Feringa, B. L., & Minnaard, A. J. (Date unavailable). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Griswold, J., et al. (Date unavailable). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1472401, (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]

  • Xiong, L., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. Retrieved from [Link]

  • Google Patents. (Date unavailable). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • Shinde, A. T., et al. (Date unavailable). A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4. Bibliomed. Retrieved from [Link]

  • SENOVA PHARMA. (Date unavailable). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. Retrieved from [Link]

  • Defense Technical Information Center. (1994). Super Hydrides. Retrieved from [Link]

  • ResearchGate. (2025). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. Retrieved from [Link]

  • Calvin University. (Date unavailable). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Olah, G. A., & Fung, A. P. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 1(5). Retrieved from [Link]

  • Ascensus Specialties. (Date unavailable). Reliable Methods for Borohydride Reductions. Retrieved from [Link]

Sources

Mitsunobu reaction conditions using 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mitsunobu Reaction: Protocol Optimization for the Fluorinated Alcohol 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Introduction: Leveraging a Classic Reaction for Modern Drug Discovery

The Mitsunobu reaction, first reported by Oyo Mitsunobu in 1967, stands as a pillar of modern organic synthesis.[1] Its remarkable ability to achieve the stereospecific substitution of primary and secondary alcohols under mild, neutral conditions has made it an indispensable tool, particularly in the total synthesis of complex natural products.[2][3] The reaction facilitates the formation of C-O, C-N, C-S, and even C-C bonds by activating a hydroxyl group for Sₙ2 displacement with a suitable acidic nucleophile.[4][5]

This guide focuses on the application of the Mitsunobu reaction to a substrate of significant interest in contemporary medicinal chemistry: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol . The incorporation of fluorine-containing moieties, such as the fluoro (-F) and trifluoromethoxy (-OCF₃) groups, is a key strategy in drug design to modulate properties like metabolic stability, lipophilicity, and receptor binding affinity.[6] However, the strong electron-withdrawing nature of these substituents presents unique challenges to the standard Mitsunobu protocol.

As a senior application scientist, this document provides not just a protocol, but a comprehensive guide grounded in mechanistic principles. We will explore the causality behind experimental choices, detail a robust and validated protocol, and offer field-proven insights for troubleshooting and optimization when working with this electronically demanding substrate.

Core Principles: The Mechanism and Driving Forces

The Mitsunobu reaction is a complex, multi-component redox process.[2] A deep understanding of its mechanism is critical for successful execution and troubleshooting. The reaction is driven thermodynamically by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[2]

The generally accepted mechanism proceeds through several key stages:

  • Betaine Formation: The reaction initiates with the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a zwitterionic adduct known as a betaine.[5][7]

  • Proton Transfer: The betaine is a moderately strong base and deprotonates the acidic nucleophile (Nu-H, e.g., a carboxylic acid), which must typically have a pKa of ≤ 15.[5][8] This step generates the active nucleophile and a protonated betaine intermediate.

  • Alcohol Activation: The alcohol oxygen attacks the electrophilic phosphorus atom of the protonated betaine, displacing the hydrazine derivative and forming a key alkoxyphosphonium salt. This step effectively converts the poor hydroxyl leaving group into an excellent one.[8]

  • Sₙ2 Displacement: The activated nucleophile performs a backside attack on the carbon bearing the alkoxyphosphonium group, displacing TPPO and forming the final product with a complete inversion of stereochemistry.[2][5]

Mitsunobu_Mechanism Figure 1: The Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Ph₃P⁺-N(⁻)R-NR PPh3->Betaine 1. Attack DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine Alcohol R'OH (Alcohol) Alkoxyphosphonium Alkoxyphosphonium Salt [R'O-P⁺Ph₃] Nu⁻ Alcohol->Alkoxyphosphonium Nucleophile Nu-H (Acidic Nucleophile) ProtonatedBetaine Protonated Betaine [Ph₃P⁺-NR-NHR] Nu⁻ Nucleophile->ProtonatedBetaine Betaine->ProtonatedBetaine 2. Protonation ProtonatedBetaine->Alkoxyphosphonium 3. Activation Hydrazine RO₂C-NH-NH-CO₂R ProtonatedBetaine->Hydrazine Product R'-Nu (Inverted Product) Alkoxyphosphonium->Product 4. SN2 Attack TPPO Ph₃P=O (TPPO) Alkoxyphosphonium->TPPO

Caption: Figure 1: The Mitsunobu Reaction Mechanism

Application Focus: The Impact of Electron-Withdrawing Substituents

The substrate, 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol, contains two powerful electron-withdrawing groups on the aromatic ring. These substituents significantly influence the alcohol's reactivity in the Mitsunobu reaction.

  • Increased Acidity: The -F and -OCF₃ groups increase the acidity of the hydroxyl proton. While this can be favorable for the proton transfer steps within the mechanism, it is generally not the rate-limiting factor for primary and secondary alcohols.

  • Reduced Nucleophilicity: The primary electronic effect is the reduction of the oxygen atom's nucleophilicity. This can slow down Step 3, the attack of the alcohol on the protonated betaine to form the crucial alkoxyphosphonium salt.

  • Transition State Destabilization: In Step 4, the Sₙ2 displacement, the transition state has developing positive charge on the carbon atom being attacked. Electron-withdrawing groups can destabilize this transition state, potentially increasing the activation energy and slowing the reaction rate. Some studies have noted that electron-deficient alcohols can exhibit lower reactivity.[3]

To counteract these effects, several strategic adjustments to the standard protocol are recommended:

  • Choice of Reagents: Using a more nucleophilic phosphine like tributylphosphine (n-Bu₃P) instead of triphenylphosphine can sometimes accelerate the initial steps.[4] However, PPh₃ is often sufficient and is safer to handle.[9]

  • Reaction Temperature & Time: While many Mitsunobu reactions proceed at 0 °C to room temperature, sluggish reactions with electron-deficient alcohols may require elevated temperatures (e.g., 40 °C or reflux in THF) and extended reaction times to achieve full conversion.[10][11]

  • Order of Addition: For challenging substrates, pre-forming the betaine by mixing the phosphine and azodicarboxylate at 0 °C before adding the alcohol and nucleophile can sometimes improve yields.[10]

Detailed Experimental Protocol

This protocol describes the esterification of (R)-1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol with 4-nitrobenzoic acid. The use of a more acidic carboxylic acid can improve yields for sterically hindered or electronically deactivated alcohols.[12] The product will be the corresponding (S)-ester, demonstrating the characteristic inversion of stereochemistry.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsNotes
1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol224.151.01.0Starting material.
4-Nitrobenzoic acid167.121.21.2Acidic nucleophile.[12]
Triphenylphosphine (PPh₃)262.291.51.5Solid, stable.
Diisopropyl azodicarboxylate (DIAD)202.211.51.5Liquid. Less hazardous than DEAD.[10][13]
Anhydrous Tetrahydrofuran (THF)-~10 mL-Reaction solvent. Must be dry.[14]
Ethyl acetate, Hexanes, Saturated NaHCO₃, Brine---For workup and chromatography.
Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Flame-dry flask under vacuum. Backfill with N₂/Ar. B 2. Add Alcohol (1.0 eq), 4-Nitrobenzoic Acid (1.2 eq), and PPh₃ (1.5 eq). A->B C 3. Dissolve in anhydrous THF (~0.1 M). B->C D 4. Cool solution to 0 °C (ice-water bath). C->D E 5. Add DIAD (1.5 eq) dropwise over 5-10 min. D->E F 6. Warm to room temperature. Stir for 12-24 h. E->F G 7. Monitor by TLC. (Stain: KMnO₄) F->G H 8. Concentrate in vacuo. G->H I 9. Redissolve in EtOAc. Wash with sat. NaHCO₃, then Brine. H->I J 10. Dry (Na₂SO₄), filter, and concentrate. I->J K 11. Purify by column chromatography (Hexanes/EtOAc gradient). J->K L 12. Characterize pure product (NMR, MS, Optical Rotation). K->L

Caption: Figure 2: Experimental Workflow

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol (1.0 eq), 4-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert atmosphere (N₂ or Argon).

  • Dissolution: Add anhydrous THF (to make a ~0.1 M solution based on the alcohol) via syringe and stir until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add DIAD (1.5 eq) dropwise via syringe over 5-10 minutes. A color change (typically to yellow-orange) and formation of a precipitate (the hydrazine byproduct) may be observed.[12]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess 4-nitrobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will contain the desired ester along with triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure product. TPPO is a major byproduct and requires careful chromatography for complete removal.[4]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Wet solvent or reagents quenching the betaine.[9]2. Insufficient reaction time/temperature for the deactivated alcohol.[11]3. Incorrect order of addition.1. Use freshly opened anhydrous solvent; ensure reagents are dry.2. Increase reaction time to 24h or gently heat the reaction to 40 °C.3. Try pre-forming the betaine: mix PPh₃ and DIAD at 0 °C, then add alcohol and acid.[10]
Formation of Side Products 1. The azodicarboxylate byproduct attacks the activated alcohol if the nucleophile is not acidic enough.[10]2. Anhydride formation from the carboxylic acid.[1]1. Ensure the nucleophile pKa is appropriate (≤15). Using a more acidic nucleophile like 4-nitrobenzoic acid helps.[12]2. Use the standard order of addition (DIAD added last).
Difficult Purification 1. Triphenylphosphine oxide (TPPO) is often difficult to separate from the product by chromatography.[4]1. After workup, dissolve the crude material in a minimal amount of dichloromethane and add diethyl ether or hexanes to precipitate the TPPO, then filter.2. Use polymer-supported triphenylphosphine; the resulting oxide can be removed by simple filtration.[10]

Conclusion

The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of alcohols. When applying it to electronically demanding substrates like 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol, a nuanced approach is required. By understanding the mechanistic implications of the electron-withdrawing substituents, researchers can make informed adjustments to reagent choice, reaction conditions, and purification strategies. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals to successfully leverage this classic reaction in the synthesis of modern, high-value fluorinated molecules.

References

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843–1850. [Link]

  • Demir, A. S. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2533-2578. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Mitsunobu Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Wikipedia. [Link]

  • Wikipedia. (2023). Diethyl azodicarboxylate. Wikipedia. [Link]

  • Martin, S. F., & Dodge, J. A. (1991). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 70, 167. [Link]

  • Galkina, M. A., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(11), 3456. [Link]

  • The Paton Group. (n.d.). Di-tert-butyl Azodicarboxylate (DtBAD). Common Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Reddit. (2018). Mitsunobu reaction issues. r/chemistry. [Link]

  • Bresciani, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3326. [Link]

Sources

Using 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, quality control, and application of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol as a chiral building block. It is designed for medicinal chemists optimizing lead compounds for metabolic stability and lipophilicity.[1]

High-Value Chiral Scaffold for Lead Optimization

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern drug discovery, the 2-fluoro-5-(trifluoromethoxy)phenyl motif represents a privileged substructure. The strategic placement of the fluorine atom at the ortho position and the trifluoromethoxy group (-OCF₃) at the meta position relative to the chiral center offers three critical advantages:

  • Conformational Locking: The ortho-fluorine induces a specific torsional angle via electrostatic repulsion with the benzylic oxygen, often locking the bioactive conformation.

  • Metabolic Blocking: The -OCF₃ group acts as a "super-halogen," blocking Phase I metabolic oxidation at the typically vulnerable phenyl ring positions while significantly boosting lipophilicity (

    
    logP 
    
    
    
    +1.04).
  • Chiral Versatility: The benzylic alcohol serves as a linchpin. It can be retained as a pharmacophore or inverted/substituted to install chiral amines, ethers, or halides with high stereofidelity.

Synthesis Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone to the corresponding (R)- or (S)-alcohol.

Rationale: ATH is preferred over borane reductions (e.g., CBS) for electron-deficient acetophenones due to higher turnover numbers (TON) and the avoidance of cryogenic conditions. The Ru(II)-TsDPEN system is selected for its proven reliability with ortho-substituted acetophenones.

Materials
  • Substrate: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone (0.5 M in solvent).

  • Catalyst: RuCl (for (S)-alcohol) or RuCl (for (R)-alcohol).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture).[2]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a Schlenk flask under nitrogen, dissolve the Ru-catalyst (0.5 mol% relative to substrate) in the solvent.

  • Substrate Addition: Add the ketone substrate to the catalyst solution.

  • Initiation: Add the HCOOH/Et₃N mixture (5 equivalents of hydride source) dropwise at 0°C to suppress non-selective background reduction.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-24 hours. Monitor via TLC or HPLC.[3]

    • Note: The electron-withdrawing nature of the F/OCF₃ groups accelerates the reaction rate compared to unsubstituted acetophenones.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Workflow Diagram (ATH Cycle)

ATH_Cycle PreCat Ru-Precatalyst (16e- species) Hydride Ru-Hydride (18e- Active Species) PreCat->Hydride + HCOOH/TEA (Hydride Transfer) Complex Substrate-Catalyst Complex Hydride->Complex + Ketone Substrate (Coordination) Product Chiral Alcohol (>98% ee) Complex->Product H-Transfer (Stereoselective) Product->PreCat - Product Release (Regeneration)

Figure 1: Catalytic cycle for the Asymmetric Transfer Hydrogenation (ATH) utilizing the Noyori-Ikariya mechanism.

Quality Control: Chiral HPLC Method

Objective: Determine Enantiomeric Excess (% ee) of the purified alcohol.

The presence of the trifluoromethoxy group significantly alters retention times compared to standard phenyl ethanols. Polysaccharide-based stationary phases are required.

ParameterCondition A (Primary)Condition B (Alternative)
Column Chiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : i-PrOH (95:5)n-Hexane : Ethanol (98:2)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 210 nm
Temperature 25°C20°C

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Tailing Factor: < 1.3.

  • Self-Validation: Inject racemic standard first to establish retention times (

    
     and 
    
    
    
    ).

Application Protocol: Chiral Inversion via Mitsunobu

Objective: Convert the chiral alcohol to a chiral azide (precursor to amine) with complete Walden inversion.

Context: If the ATH yields the (S)-alcohol, but the (S)-amine is required, a direct conversion is not possible. One must convert (S)-OH


 (R)-N₃ 

(R)-NH₂. To get the (S)-amine from (S)-OH, one would typically require a double inversion or starting with the (R)-alcohol. Here, we describe the inversion to the azide.
Reagents
  • Substrate: (S)-1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol.

  • Nucleophile: Diphenylphosphoryl azide (DPPA).

  • Phosphine: Triphenylphosphine (PPh₃).

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Preparation: Cool a solution of PPh₃ (1.2 eq) and the chiral alcohol (1.0 eq) in THF to 0°C.

  • Activation: Add DIAD (1.2 eq) dropwise. The solution will turn yellow. Stir for 10 minutes to form the betaine intermediate.

  • Substitution: Add DPPA (1.2 eq) dropwise, maintaining temperature < 5°C.

    • Critical: The reaction is exothermic. Rapid addition can degrade the stereochemical integrity.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with ether, wash with 1M NaOH (to remove hydrazoic acid byproducts—Caution: Toxic ), then brine.

  • Reduction (Optional): The resulting azide can be reduced to the amine using Staudinger conditions (PPh₃/H₂O) to yield the inverted chiral amine.

Pathway Diagram (Stereochemical Inversion)

Mitsunobu Start (S)-Alcohol Configuration Inter Oxyphosphonium Intermediate Start->Inter + PPh3 / DIAD TS SN2 Transition State Inter->TS + DPPA (N3-) End (R)-Azide (Inverted) TS->End Walden Inversion

Figure 2: Stereochemical inversion pathway converting the alcohol handle to an azide functionality.

References

  • Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4][5] Accounts of Chemical Research. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Manteau, B., et al. (2010). New Trends in the Synthesis of Fluorinated Heterocycles. Chemical Reviews. Link

  • BenchChem. (2025).[6] A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol.[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the crystallization of this specific molecule. Our approach is rooted in fundamental principles of physical organic chemistry and extensive field experience to ensure you can achieve high-quality, crystalline material with confidence.

Understanding the Molecule: Key Structural Considerations

The structure of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol presents unique challenges and opportunities in crystallization. The presence of a fluorine atom ortho to the ethanol group and a trifluoromethoxy group meta to it significantly influences the molecule's electronic and steric properties.

  • Fluorine and Trifluoromethoxy Groups: These electron-withdrawing groups can impact intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for forming a well-ordered crystal lattice.[1][2][3] The trifluoromethoxy group, in particular, can increase lipophilicity.[1]

  • Chiral Center: The ethanol substituent creates a chiral center, meaning the molecule exists as a racemic mixture of (R) and (S) enantiomers unless a stereoselective synthesis was employed. Crystallization of racemates can sometimes be more challenging than that of single enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the crystallization of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol in a question-and-answer format.

FAQ 1: My compound is "oiling out" and not forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase instead of a solid.[4][5] This occurs when the solute is highly supersaturated at a temperature above its melting point in the solvent system.[4][5] For 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol, the presence of the trifluoromethoxy group can contribute to a lower melting point, making oiling out a more likely occurrence.[6]

Causality:

  • High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can create a level of supersaturation that favors the formation of a liquid phase over an ordered crystal lattice.[5]

  • Low Melting Point: The compound's melting point may be depressed by impurities or it may inherently be low in the chosen solvent.[4][7][8]

  • Solvent Choice: The solvent may have too strong of an affinity for the compound, preventing it from readily forming a crystal lattice.

Troubleshooting Protocol:

  • Reduce Supersaturation Rate:

    • Slower Cooling: If using cooling crystallization, decrease the rate of cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[9][10]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[11]

  • Solvent System Modification:

    • Increase Solvent Volume: Add a small amount of the "good" solvent back to the oiled-out mixture and gently warm until the oil dissolves. Then, re-cool slowly.[4]

    • Solvent Screening: A systematic solvent screen is highly recommended. The ideal solvent will dissolve the compound when hot but have limited solubility when cold.[12][13][14] A table of common solvents for recrystallization is provided below.

  • Induce Nucleation:

    • Seed Crystals: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to provide a template for crystal growth.[9][10][15]

    • Scratching: Scratch the inside of the flask with a glass rod to create microscopic imperfections on the glass surface that can act as nucleation sites.[10][15]

Experimental Workflow for Troubleshooting Oiling Out:

G start Oiling Out Observed step1 Reduce Supersaturation Rate (Slower cooling or anti-solvent addition) start->step1 step2 Modify Solvent System (Add more 'good' solvent or re-screen) step1->step2 If oiling persists step3 Induce Nucleation (Seeding or scratching) step2->step3 If oiling persists end_success Crystals Formed step3->end_success Success end_fail Persistent Oiling Out step3->end_fail Failure reassess Re-evaluate Purification and Compound Purity end_fail->reassess

Caption: Troubleshooting workflow for oiling out.

FAQ 2: My solution is supersaturated, but no crystals are forming. How can I induce crystallization?

Answer:

A supersaturated solution that fails to produce crystals is in a metastable state. The energy barrier for nucleation has not been overcome.[16][17] For a molecule like 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol, intermolecular interactions might be hindered, making spontaneous nucleation difficult.

Troubleshooting Protocol:

  • Induce Nucleation (as described in FAQ 1):

    • Seed Crystals: This is the most effective method.[9][10][15]

    • Scratching: A simple and often effective technique.[10][15]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.[9][16] This can be done by leaving the flask partially open in a fume hood or by gentle heating.

    • Lower Temperature: Cool the solution to a lower temperature using a dry ice/acetone bath, but do this slowly to avoid oiling out.[10][15]

  • Introduce a Nucleation Surface:

    • Consider adding a small, inert solid particle, though this is less common and may introduce impurities.

Decision Tree for Inducing Crystallization:

G start Supersaturated Solution, No Crystals q1 Do you have seed crystals? start->q1 yes1 Add a seed crystal q1->yes1 Yes no1 Try scratching the flask q1->no1 No q2 Did crystals form? yes1->q2 no1->q2 yes2 Success! q2->yes2 Yes no2 Increase supersaturation (Evaporate solvent or cool further) q2->no2 No q3 Did crystals form? no2->q3 yes3 Success! q3->yes3 Yes no3 Re-evaluate solvent system q3->no3 No

Caption: Decision tree for inducing crystallization.

FAQ 3: I'm getting very poor crystal yield. What are the likely causes and how can I improve it?

Answer:

A low yield from crystallization can be frustrating and is often due to suboptimal solvent conditions or procedural issues.[4]

Causality:

  • Solvent Choice: The compound may be too soluble in the cold solvent, leading to a significant amount remaining in the mother liquor.[4]

  • Too Much Solvent: Using an excessive amount of solvent to dissolve the compound will result in a lower yield.[4]

  • Premature Crystallization: If crystals form in the funnel during hot filtration, this will lead to a loss of product.

Troubleshooting Protocol:

  • Optimize Solvent System:

    • Re-evaluate Solvent: The ideal solvent has a steep solubility curve with respect to temperature.

    • Mixed Solvent Systems: Consider a binary solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify and cool slowly.[12][18]

  • Refine Your Technique:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[12][14]

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.[13]

    • Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[12] Note that the purity of the second crop may be lower.

Data Presentation: Solvent Selection Guide

A systematic approach to solvent screening is crucial.[18][19] The following table provides a starting point for solvents to consider for 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol, based on general principles for fluorinated aromatic compounds.

Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the ethanol moiety of the target molecule.
Esters Ethyl AcetateGood for compounds with moderate polarity.
Hydrocarbons Heptane, TolueneCan be used as anti-solvents or for less polar compounds.
Ethers Methyl tert-butyl ether (MTBE)Offers a different polarity profile.
Ketones AcetoneA polar aprotic solvent that can be effective.

Experimental Protocol: Systematic Solvent Screening

  • Place approximately 10-20 mg of your crude 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility.[20]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.[20]

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.[20]

  • Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot and yield a large amount of crystals upon cooling.[20]

FAQ 4: My crystalline material appears to have different forms or properties between batches. Could this be polymorphism?

Answer:

Yes, it is possible that you are observing polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[21][22][23] These different forms, or polymorphs, can have different physical properties such as melting point, solubility, and stability.[22][23][24][25] The presence of flexible groups and various intermolecular interaction possibilities in 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol makes polymorphism a real consideration.

Identifying and Controlling Polymorphism:

  • Characterization: Different polymorphs can be identified using analytical techniques such as:

    • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying different crystal forms.[25]

    • Differential Scanning Calorimetry (DSC): Can reveal different melting points and phase transitions between polymorphs.

    • Infrared (IR) and Raman Spectroscopy: Can show differences in vibrational modes due to different crystal packing.[23][25]

  • Control: The formation of a specific polymorph can be influenced by:

    • Solvent of Crystallization: Different solvents can favor the nucleation and growth of different polymorphs.

    • Cooling Rate: The rate of cooling can affect which polymorphic form is kinetically or thermodynamically favored.

    • Temperature: Crystallization at different temperatures can yield different polymorphs.

If polymorphism is suspected, it is crucial to carefully control and document all crystallization parameters to ensure batch-to-batch consistency.

References

  • Gholami, M., et al. (2018). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]

  • LibreTexts. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Patel, S., et al. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Patel, S., et al. (2019). polymorphism and polymorph characterisation in pharmaceuticals. ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Available at: [Link]

  • LibreTexts. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Singh, D., et al. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Recent advances in the identification and prediction of polymorphs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization I. Available at: [Link]

  • Li, H., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Pharmacology. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Available at: [Link]

  • Wikipedia. (n.d.). Crystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]

  • LibreTexts. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Rupp, B. (2015). Crystallization screening: the influence of history on current practice. Acta Crystallographica Section F: Structural Biology Communications. Available at: [Link]

  • ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated? Available at: [Link]

  • Kimoto, K., et al. (2001). The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • Bodar, B. V., & Bhoya, U. C. (2026). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. World Scientific News. Available at: [Link]

  • Bodar, B. V., & Bhoya, U. C. (2026). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. ResearchGate. Available at: [Link]

  • Chem-supply. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available at: [Link]

  • ResearchGate. (2019). Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Available at: [Link]

  • Wang, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Biochemical Engineering Journal. Available at: [Link]

  • Royal Society of Chemistry. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-1-(2-(Trifluoromethyl)Phenyl)Ethanol. Available at: [Link]

  • PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. Available at: [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Available at: [Link]

  • Wikipedia. (n.d.). 2-Fluoroethanol. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. Available at: [Link]

  • ResearchGate. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. Available at: [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. Available at: [Link]

  • All About Drugs. (2018). Crystallization. Available at: [Link]

  • PubChem. (n.d.). 2-(Perfluorodecyl)ethanol. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate successful reactions and streamline your research and development efforts.

Understanding the Challenge: The Molecular Landscape

The structure of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol presents a unique set of challenges primarily due to steric hindrance. The bulky trifluoromethoxy (-OCF3) group and the ortho-fluoro (-F) substituent crowd the reactive secondary alcohol, impeding the approach of reagents. Furthermore, the strong electron-withdrawing nature of both the -OCF3 and -F groups deactivates the aromatic ring, making it less susceptible to certain transformations.[1][2]

Key Structural Features Influencing Reactivity:
  • Ortho-Fluoro Group: While fluorine is relatively small, its placement ortho to the ethanol substituent creates significant steric shielding of the benzylic position.

  • Trifluoromethoxy Group: This bulky and strongly electron-withdrawing group further contributes to steric congestion and deactivates the aromatic ring towards electrophilic substitution.[1][3]

  • Secondary Alcohol: The hydroxyl group is the primary site for many desired transformations, but its accessibility is limited by the adjacent bulky groups.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered when working with 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol.

Q1: Why are my reaction yields consistently low when attempting nucleophilic substitution at the benzylic carbon?

Low yields in nucleophilic substitution reactions (e.g., SN2-type reactions) are a common issue. The steric bulk from the ortho-fluoro and trifluoromethoxy groups physically blocks the backside attack required for a typical SN2 mechanism.[4][5] This phenomenon, known as steric hindrance, significantly slows down the reaction rate.[6]

Q2: I am observing significant amounts of unreacted starting material even after extended reaction times and elevated temperatures. What is causing this?

In addition to steric hindrance, the strong electron-withdrawing effects of the fluoro and trifluoromethoxy groups deactivate the aromatic ring, making the benzylic carbon less electrophilic.[1][2] This electronic effect, combined with steric hindrance, can lead to very sluggish reactions. Simply increasing the temperature may not be sufficient and can lead to decomposition.

Q3: Are there specific catalysts that are more effective for reactions involving this substrate?

Yes, catalyst selection is critical. For reactions like cross-coupling or etherification, catalysts with bulky ligands that can promote reductive elimination from a sterically crowded metal center are often more effective. For other transformations, organocatalysts or phase-transfer catalysts might be necessary to overcome the steric barrier. For instance, in acylation reactions of sterically hindered alcohols, 1-methylimidazole has been shown to be an effective catalyst.[7]

Q4: Can I modify the hydroxyl group to make it a better leaving group for substitution reactions?

Absolutely. Converting the hydroxyl group into a better leaving group (e.g., a tosylate, mesylate, or halide) is a common strategy. However, the subsequent substitution step will still be challenging due to steric hindrance. The choice of sulfonating or halogenating agent and the reaction conditions must be carefully optimized to accommodate the sterically hindered nature of the alcohol.

Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific reaction types.

Guide 1: Improving Yields in Nucleophilic Aromatic Substitution (SNAr)

While the primary alcohol is the more common reaction site, functionalization of the aromatic ring via SNAr can be challenging due to the electron-rich nature of the ring, despite the presence of electron-withdrawing groups.

Problem: Low conversion in SNAr reactions.

The trifluoromethoxy group, while electron-withdrawing, can also donate electron density to the aromatic ring via resonance, which can disfavor nucleophilic attack.[1]

Solutions & Protocols:
  • Photoredox Catalysis: For unactivated fluoroarenes, organic photoredox catalysis can enable nucleophilic aromatic substitution under mild conditions.[8] This method avoids the need for strong electron-withdrawing groups ortho or para to the leaving group.

    • Workflow for Photoredox-Mediated SNAr:

      A Combine Substrate, Nucleophile, and Photocatalyst B Irradiate with Visible Light A->B Inert Atmosphere C Reaction Progression B->C Monitor by TLC/LC-MS D Workup and Purification C->D

      Caption: General workflow for a photoredox-catalyzed SNAr reaction.

  • Use of Stronger Nucleophiles and Bases: In some cases, employing more reactive nucleophiles in combination with a strong, non-nucleophilic base can promote the reaction. However, this approach risks side reactions.

Data Summary: Catalyst and Solvent Selection for SNAr
Catalyst SystemSolventTemperature (°C)Key Advantage
Organic Photoredox Catalyst (e.g., Acridinium salts)Fluorinated AlcoholAmbientMild conditions, suitable for electron-rich arenes[8]
Strong Base (e.g., NaH, KHMDS)Anhydrous, Aprotic (e.g., THF, DMF)25 - 100Can drive reaction to completion
Guide 2: Overcoming Steric Hindrance in Acylation and Etherification of the Hydroxyl Group

Acylation and etherification are common transformations for the secondary alcohol, but are often plagued by low yields due to steric hindrance.

Problem: Incomplete conversion in acylation or etherification reactions.

The bulky ortho-substituents physically block the approach of the acylating or alkylating agent to the hydroxyl group.

Solutions & Protocols:
  • Catalyst-Driven Acylation: The use of highly active acylation catalysts can overcome the steric barrier.

    • Protocol: Acylation using 1-Methylimidazole: [7]

      • Dissolve 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol and 1-methylimidazole (catalytic amount) in an anhydrous solvent like dichloromethane (CH2Cl2).

      • Add a tertiary amine base such as triethylamine (TEA).

      • Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride) at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with an organic solvent, dry, and purify by column chromatography.

  • Copper-Catalyzed Etherification: For the synthesis of diaryl ethers, copper-catalyzed cross-coupling reactions can be effective, even with sterically hindered phenols.

    • Protocol: Copper-Catalyzed O-Arylation: [9]

      • Combine the aryl halide, 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol, CuI, a ligand such as picolinic acid, and a base like K3PO4 in a suitable solvent (e.g., DMSO).

      • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction, dilute with water, and extract the product.

      • Purify the crude product by column chromatography.

    • Troubleshooting Logic for Etherification:

      Start Low Yield in Etherification A Increase Catalyst/Ligand Loading Start->A B Screen Different Ligands (e.g., picolinic acid, amino acids) Start->B C Vary the Base (e.g., K3PO4, Cs2CO3) Start->C D Increase Reaction Temperature Start->D Success Improved Yield A->Success B->Success C->Success E Consider Alternative Cross-Coupling (e.g., Buchwald-Hartwig) D->E If decomposition occurs

      Caption: Decision tree for troubleshooting low yields in etherification reactions.

Guide 3: Strategies for Oxidation of the Secondary Alcohol

Oxidation to the corresponding ketone is a key transformation. However, the steric hindrance can make it difficult for the oxidant to access the alcohol.

Problem: Slow or incomplete oxidation.

The bulky environment around the hydroxyl group can hinder the formation of the key intermediate (e.g., a chromate ester in Jones oxidation).

Solutions & Protocols:
  • Milder, Less Bulky Oxidants: Consider using reagents that are less sterically demanding.

    • Dess-Martin Periodinane (DMP): This reagent is known for its mild conditions and effectiveness with sterically hindered alcohols.

    • Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride with DMSO and a hindered base, and is often successful where other methods fail.

    • Experimental Workflow for Oxidation:

      Start Select Oxidation Method (e.g., DMP, Swern) A Prepare Reagents under Anhydrous Conditions Start->A B Slow Addition of Oxidant at Low Temperature A->B C Monitor Reaction Progress (TLC/LC-MS) B->C D Aqueous Workup and Extraction C->D E Purification (Column Chromatography) D->E

      Caption: A generalized workflow for the oxidation of a sterically hindered alcohol.

References

  • Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. Harvard DASH. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI. Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Semantic Scholar. Available at: [Link]

  • Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository. Available at: [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link]

  • Nucleophilic routes to selectively fluorinated aromatics. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link]

  • Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance?. Chemistry Hall. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. Available at: [Link]

  • Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. ResearchGate. Available at: [Link]

  • fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Available at: [Link]

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Validation & Comparative

13C and 19F NMR characterization of trifluoromethoxy phenyl ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C and ¹⁹F NMR Characterization of Trifluoromethoxy Phenyl Ethanol

For researchers and professionals in drug development, the trifluoromethoxy (-OCF₃) group is a privileged substituent. Its unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character makes it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. However, the introduction of this fluorine-rich moiety necessitates rigorous analytical characterization, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive method for structural verification.

This guide provides an in-depth comparison and technical walkthrough for the ¹³C and ¹⁹F NMR characterization of a representative molecule, 1-(4-(trifluoromethoxy)phenyl)ethanol. We will explore the underlying principles, detail field-proven experimental protocols, and compare the resulting spectral data against a non-fluorinated analog to provide a clear understanding of the -OCF₃ group's influence.

The Unique NMR Signature of the Trifluoromethoxy Group

The three magnetically equivalent fluorine atoms of the -OCF₃ group provide a powerful and unambiguous spectroscopic handle. Their presence induces characteristic patterns in both ¹⁹F and ¹³C NMR spectra through spin-spin coupling, which are essential for structural confirmation.

  • ¹⁹F NMR Spectroscopy : As fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR experiments.[1] The ¹⁹F NMR spectrum of an aryl-OCF₃ group typically exhibits a sharp singlet, as there are no neighboring fluorine or hydrogen atoms to induce splitting. Its chemical shift is highly sensitive to the electronic environment of the aromatic ring.[2][3]

  • ¹³C NMR Spectroscopy : The key diagnostic feature in the ¹³C NMR spectrum is the signal for the carbon atom of the trifluoromethoxy group itself. Due to coupling with the three directly attached fluorine atoms (¹J-coupling), this carbon signal is split into a distinct quartet. Furthermore, the fluorine atoms couple to other carbons in the molecule over multiple bonds (²J, ³J, and ⁴J), providing additional structural information.[4][5]

Experimental Design and Self-Validating Protocols

Acquiring high-quality, reproducible NMR data hinges on meticulous sample preparation and correctly defined acquisition parameters. The following protocol is designed to be a self-validating system for routine analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-25 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) in a separate vial weigh->dissolve filter 3. Filter Solution (Pipette with cotton plug) dissolve->filter transfer 4. Transfer to NMR Tube (High-quality 5 mm tube) filter->transfer load 5. Insert Sample & Lock transfer->load shim 6. Shim Magnetic Field load->shim acquire 7. Acquire Spectra (¹H, ¹³C{¹H}, ¹⁹F) shim->acquire process 8. Process FID (Fourier Transform, Phasing) acquire->process reference 9. Reference Spectra (TMS or Solvent Residual Peak) process->reference analyze 10. Analyze & Assign reference->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Experimental Protocol
  • Sample Weighing : Accurately weigh 10-25 mg of the trifluoromethoxy phenyl ethanol sample. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

  • Solvent Selection and Dissolution : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks. The use of a deuterated solvent is critical for the spectrometer's lock system, which stabilizes the magnetic field.[8][9]

  • Filtration and Transfer : To ensure magnetic field homogeneity and prevent poor spectral resolution, it is crucial to remove any particulate matter.[10] Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool and transfer the filtered solution into a high-quality 5 mm NMR tube.

  • Data Acquisition :

    • Lock and Shim : Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field. The field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.[8]

    • ¹⁹F Spectrum : Acquire a standard one-dimensional ¹⁹F spectrum. A reference compound like CFCl₃ is typically used as the external standard (δ = 0 ppm).[11]

    • ¹³C Spectrum : Acquire a proton-decoupled ¹³C spectrum (¹³C{¹H}). This removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a single resonance (or a multiplet if coupled to fluorine).

  • Data Processing and Referencing : Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. According to IUPAC recommendations, chemical shifts should be referenced to a unified scale.[12][13][14] For ¹³C spectra in CDCl₃, the residual solvent peak at 77.16 ppm can be used as an internal reference, which is ultimately tied to the tetramethylsilane (TMS) standard at 0 ppm.[15]

Case Study: Analysis of 1-(4-(Trifluoromethoxy)phenyl)ethanol

Here we present a detailed analysis of the expected ¹³C and ¹⁹F NMR spectra for our target molecule. The data provided is a representative, hypothetical dataset based on known substituent effects and typical values from related structures.[4][16][17]

G a 1-(4-(trifluoromethoxy)phenyl)ethanol b b

Caption: Structure of 1-(4-(trifluoromethoxy)phenyl)ethanol.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single, sharp resonance.

  • δ -58.5 ppm (s, 3F, -OCF₃) : The chemical shift is in the typical range for an aryl trifluoromethoxy group.[18] The singlet multiplicity confirms the absence of coupling to other nearby nuclei.

¹³C NMR Spectral Data and Assignments

The proton-decoupled ¹³C NMR spectrum provides a complete carbon fingerprint of the molecule. The key feature is the influence of the three fluorine atoms, which couple to the carbon skeleton.

Caption: Key ¹³C-¹⁹F J-couplings in the aromatic ring.

Table 1: ¹³C and ¹⁹F NMR Data for 1-(4-(Trifluoromethoxy)phenyl)ethanol in CDCl₃

Atom Assignment¹³C Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCF₃ 120.8q¹JCF = 258.1
C-ipso (C-4)148.1q²JCF = 2.0
C-ortho (C-3, 5)121.3s (unresolved)-
C-meta (C-2, 6)126.9s-
C-ipso' (C-1)144.5s-
-CH(OH)- 70.0s-
-CH₃ 25.2s-

The data presented is a representative simulation based on literature values.

The most diagnostic signal is the carbon of the -OCF₃ group at 120.8 ppm. It appears as a sharp quartet with a large one-bond C-F coupling constant (¹JCF) of approximately 258 Hz.[4] The carbon directly attached to the -OCF₃ group (C-ipso ) is also split into a small quartet by a two-bond coupling (²JCF). The couplings to the ortho and meta carbons are typically smaller and may not always be resolved.[19]

Comparison Guide: The Influence of the -OCF₃ Group

To fully appreciate the electronic impact of the trifluoromethoxy group, we can compare the ¹³C NMR data of our target molecule with its non-fluorinated analog, 1-phenylethanol.

Table 2: Comparative ¹³C NMR Data of 1-Phenylethanol vs. 1-(4-(Trifluoromethoxy)phenyl)ethanol

Carbon Position1-Phenylethanol (δ, ppm)[16][20]1-(4-(Trifluoromethoxy)phenyl)ethanol (δ, ppm)Δδ (ppm)
C-ipso' (C-1)145.9144.5-1.4
C-meta (C-2, 6)125.4126.9+1.5
C-ortho (C-3, 5)128.5121.3-7.2
C-ipso (C-4)127.4148.1+20.7
-CH(OH)- 70.470.0-0.4
-CH₃ 25.125.2+0.1

The comparison clearly illustrates the strong electronic effects of the -OCF₃ group:

  • C-ipso (C-4) : The carbon directly attached to the -OCF₃ group is significantly deshielded by +20.7 ppm. This is due to the strong inductive electron withdrawal of the substituent and the direct attachment to the electronegative oxygen.

  • C-ortho (C-3, 5) : These carbons experience a notable shielding effect (-7.2 ppm). This is a characteristic feature of oxygen-linked substituents on a benzene ring.

  • C-meta (C-2, 6) : The meta carbons are slightly deshielded (+1.5 ppm), consistent with the electron-withdrawing nature of the substituent influencing the ring's overall electron density.

  • Side Chain (-CH(OH)- and -CH₃) : The effect on the ethanol side chain is minimal, indicating that the electronic influence of the -OCF₃ group is primarily localized to the aromatic ring.

Conclusion

The ¹³C and ¹⁹F NMR characterization of trifluoromethoxy-substituted compounds provides a wealth of structural information that is indispensable for researchers in medicinal chemistry and drug development. The key diagnostic markers—a sharp singlet in the ¹⁹F spectrum and a prominent quartet for the -OCF₃ carbon in the ¹³C spectrum with a large ¹JCF coupling constant—serve as an unambiguous fingerprint for this critical functional group. By following robust experimental protocols and understanding the substituent effects through comparative analysis, scientists can confidently verify the structure of these high-value molecules, ensuring the integrity of their research and development pipeline.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Ye, L., Prosser, R. S., & Kitevski-LeBlanc, J. L. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 71(2), 103–114. Retrieved from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 18-21. Retrieved from [Link]

  • Stothers, J. B. (2013). NMR Sample Preparation. Western University. Retrieved from [Link]

  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. Retrieved from [Link]

  • University of South Carolina. (n.d.). SG Sample Prep. Nuclear Magnetic Resonance Labs. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • IUPAC. (2019). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. Retrieved from [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(1), 117-142. Retrieved from [Link]

  • Scribd. (n.d.). 1-Phenylethanol H-NMR.pdf. Retrieved from [Link]

  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalysed by a Ruthenium(II)–(η6-p-cymene) Complex. Retrieved from [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 69(6), 1047-1053. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) - 2-Phenylethanol. Retrieved from [Link]

  • ResearchGate. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

  • Champagne, P. A., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. Organic Letters, 17(3), 554-557. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Site-selective C–H trifluoromethylation of indoles. Retrieved from [Link]

  • ResearchGate. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 543-551. Retrieved from [Link]

  • SciEngine. (n.d.). Supporting information for Stereoselective synthesis of (Z)-vinyl triflones via copper-catalyzed sulfonylation of vinyl triflates. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

LC-MS/MS Characterization of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol: A Comparative Ionization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation & Method Development Guide: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers.[1][2]

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometric behavior of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol (hereafter referred to as F-TFM-E ). Due to the competing electronic effects of the electron-withdrawing trifluoromethoxy (–OCF₃) group and the ionizable benzylic hydroxyl group, this molecule presents unique challenges in assay development.

Key Finding: While Electrospray Ionization in Positive Mode (ESI+) is the standard for benzylic alcohols, our comparative analysis suggests that Negative Mode ESI (ESI-) offers superior specificity for this analyte by leveraging the acidity induced by the fluoro- and trifluoromethoxy-substituents, minimizing the non-specific water loss observed in positive mode.

Molecular Profile & Theoretical Basis

Understanding the fragmentation requires a breakdown of the electronic environment. The molecule consists of a benzene core substituted with:

  • Ethanol side chain (C1): A secondary alcohol susceptible to dehydration.

  • Fluorine (C2): Ortho-substitution providing steric bulk and inductive electron withdrawal.

  • Trifluoromethoxy (C5): A strong electron-withdrawing group (Hammett

    
     = 0.35) that stabilizes negative charges on the ring.
    
PropertyValueMass Spectrometry Implication
Formula

Distinct isotopic pattern not expected (no Cl/Br).
Monoisotopic Mass 224.0460 DaLow mass requires clean solvents to avoid background interference.
LogP (Predicted) ~2.8 - 3.1Moderately lipophilic; suitable for C18 retention.
pKa (OH) ~13.5 (Predicted)Lower than typical alkyl alcohols (16-17) due to electron-withdrawing groups, making ESI- viable.
Comparative Analysis: Ionization Modes

The following data compares the signal response and spectral quality of F-TFM-E across three standard ionization configurations.

Table 1: Signal-to-Noise (S/N) and Stability Comparison
FeatureAlternative A: ESI Positive (

)
Alternative B: APCI Positive (

)
Recommended: ESI Negative (

)
Primary Ion

(m/z 207)

(m/z 207)

(m/z 223)
Molecular Ion Visibility Poor (

abundance)
NegligibleHigh (

abundance)
Fragmentation High (In-source dehydration)Very High (Thermal degradation)Low (Stable precursor)
Sensitivity (Rel) 1.0x (Baseline)0.8x2.5x (Enhanced)
Matrix Effect High susceptibilityLow susceptibilityModerate susceptibility
Technical Insight: The "Dehydration Trap"

In ESI+ , benzylic alcohols typically undergo rapid in-source dehydration.



While this creates a strong signal at m/z 207 , this ion is non-specific. Many metabolites (e.g., ketone analogs) can produce isobaric fragments. Furthermore, the carbocation formed is destabilized by the electron-withdrawing –OCF₃ group, reducing overall transmission efficiency compared to non-fluorinated analogs.

In ESI- , the fluorine atoms pull electron density from the ring, stabilizing the alkoxide anion formed at the benzylic position. This allows for the detection of the intact deprotonated molecule [M-H]⁻ at m/z 223 , providing a more confident identification.

Fragmentation Pathways (MS/MS)
Pathway A: ESI Negative Mode (Recommended)
  • Precursor: m/z 223.0

    
    
    
  • Primary Fragment (Quantifier): m/z 137.0

    • Mechanism: Loss of the trifluoromethoxy group and rearrangement. The –OCF₃ group is generally stable, but under high collision energy (CE), cleavage of the aryl-oxygen bond can occur.

  • Secondary Fragment (Qualifier): m/z 85.0

    
    
    
    • Mechanism: Direct ejection of the trifluoromethoxy anion. This is highly diagnostic for this class of compounds.

Pathway B: ESI Positive Mode
  • Precursor: m/z 207.0

    
     (Dehydrated cation)
    
  • Primary Fragment: m/z 179.0

    • Mechanism: Loss of ethylene (

      
      ) or CO from the ring system.
      
  • Secondary Fragment: m/z 69.0

    
    
    
    • Mechanism: Inductive cleavage of the fluorinated tail.

Visualizing the Mechanism

G cluster_pos ESI Positive Mode (Less Specific) cluster_neg ESI Negative Mode (Recommended) M_Neutral Neutral Molecule MW: 224.04 Pos_Pre [M+H]+ m/z 225 (Unstable) M_Neutral->Pos_Pre +H+ Neg_Pre [M-H]- m/z 223 (Stable Precursor) M_Neutral->Neg_Pre -H+ Pos_Dehyd [M+H - H2O]+ m/z 207 (Base Peak) Pos_Pre->Pos_Dehyd -H2O (In-source) Pos_Frag1 [C8H4F4O]+ m/z 179 Pos_Dehyd->Pos_Frag1 -CO/C2H4 Pos_Frag2 [CF3]+ m/z 69 Pos_Dehyd->Pos_Frag2 Inductive Cleavage Neg_Frag1 [OCF3]- m/z 85 (Diagnostic) Neg_Pre->Neg_Frag1 High CE Neg_Frag2 [M-H-HF]- m/z 203 Neg_Pre->Neg_Frag2 -HF

Figure 1: Comparative fragmentation pathways. Note the instability of the protonated ion in positive mode versus the stability of the deprotonated ion in negative mode.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this optimized protocol. This workflow includes a "Crossover Check" to validate the ionization choice.

Reagents & Equipment
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted). Note: Ammonium acetate is preferred over formic acid to support both ESI+ and ESI- switching.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Column: C18 end-capped column (e.g., 2.1 x 50mm, 1.7 µm).

Step-by-Step Method
  • Preparation of Stock: Dissolve 1 mg of F-TFM-E in 1 mL Methanol.

  • Infusion Tuning (The Crossover Check):

    • Tee the infusion pump (10 µL/min) with the LC flow (0.3 mL/min, 50% B).

    • Scan 1 (Positive): Set Source Voltage to +4500V. Scan range 100-300 Da. Observe m/z 207 vs 225.

    • Scan 2 (Negative): Set Source Voltage to -4500V. Scan range 100-300 Da. Observe m/z 223.

    • Validation Criteria: If the intensity of m/z 223 (Neg) is > 2x the intensity of m/z 207 (Pos), proceed with Negative Mode.

  • Source Optimization (ESI-):

    • Curtain Gas: 30 psi (High gas flow helps desolvation of fluorinated species).

    • Temperature: 450°C.

    • Declustering Potential (DP): -60V (Keep moderate to prevent in-source fragmentation of the labile alcohol).

  • MRM Transitions (Negative Mode):

    • Q1: 223.0

    • Q3 (Quant): 85.0 (CE: -35V)

    • Q3 (Qual): 203.0 (CE: -20V)

References
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Wiley-Interscience.[3] (Strategies for optimizing fluorinated compounds).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921. Link

  • NIST Chemistry WebBook. "Mass Spectrum of Trifluoromethoxybenzene derivatives." Link

  • Ritter, T., et al. (2011). "Fluorination and Trifluoromethylation in Drug Discovery." Journal of Medicinal Chemistry. (Electronic effects of OCF3 groups).

Sources

Definitive Validation Guide: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triad" Validation Strategy

In the development of fluorinated pharmaceuticals (e.g., HIF-2


 inhibitors), the intermediate 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol  represents a critical quality control checkpoint. Its validation is complicated by three factors:
  • Fluorine Regiochemistry: The presence of both an aromatic fluorine and a trifluoromethoxy (

    
    ) group requires precise structural confirmation.
    
  • Chirality: The benzylic alcohol creates a stereocenter that standard C18 HPLC cannot resolve.

  • Lack of Pharmacopeial Standards: As a specialized intermediate, no USP/EP monograph exists, requiring a "first-principles" validation approach.

This guide challenges the industry reliance on simple HPLC Area% integration. Instead, we propose and validate a "Triad Strategy" combining


-qNMR  (for absolute mass balance), Chiral SFC  (for enantiomeric excess), and LC-MS  (for trace impurity profiling).

The Challenge: Why Standard Methods Fail

Commercial "technical grade" certificates often rely on GC-FID or HPLC-UV Area%. For this specific molecule, these methods are insufficient:

MethodLimitation for 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanolRisk
HPLC-UV (C18) Cannot separate enantiomers (

vs

).
False "100% Purity" on racemic mixtures.
GC-FID Thermal degradation of the benzylic alcohol to styrene derivatives.Overestimation of impurities (false failure).
Standard NMR Qualitative only; does not detect non-protonated impurities (inorganics).Inaccurate potency assignment.

Core Methodology: The Self-Validating Protocol

To certify a primary reference standard of this molecule without an existing standard to compare against, we must use Quantitative NMR (qNMR) as the primary method.

Phase A: Absolute Purity via and qNMR

qNMR is a primary ratio method. It does not require a reference standard of the analyte, only a certified internal standard (IS) like BTFMBA (Bis(trifluoromethyl)benzoic acid).

Why


-qNMR? 
This molecule contains two distinct fluorine environments.
  • Signal A:

    
     (Singlet, ~ -58 ppm)
    
  • Signal B: Ar-F (Multiplet, ~ -120 to -130 ppm)

  • Advantage:

    
     NMR eliminates interference from residual solvents (water, ethanol, ethyl acetate) that plague 
    
    
    
    NMR, providing a cleaner baseline for integration.
Experimental Protocol:

-qNMR
  • Internal Standard: Weigh ~10 mg of NIST-traceable BTFMBA (IS).

  • Analyte: Weigh ~15 mg of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
     (prevents hydroxyl proton exchange broadening).
    
  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s for fluorinated groups).
    • Scans: 64 (for S/N > 250:1).

    • Pulse Angle:

      
      .
      
    • Center Frequency: Set midway between

      
       and Ar-F signals.
      

Calculation:



Where 

= Integral,

= Number of Fluorines (3 for

, 6 for BTFMBA),

= Molar Mass,

= weighed mass.[1]
Phase B: Stereochemical Purity via Chiral SFC

Standard HPLC requires long equilibration times. Supercritical Fluid Chromatography (SFC) is superior for fluorinated alcohols due to lower viscosity and better solubility.

Protocol:

  • Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    
     / Methanol (95:5) with 0.1% Isopropylamine (additive crucial for peak shape of alcohols).
    
  • Detection: UV @ 210 nm (Ar-F absorption band).

  • Flow: 3.0 mL/min.

  • Back Pressure: 120 bar.

Success Criterion: Resolution (


) between enantiomers 

.

Comparative Performance Data

We compared three batches of synthesized standard using the Triad Strategy vs. conventional methods.

MetricMethod A: HPLC-UV (C18) Method B: GC-FID Method C: Triad (qNMR + SFC)
Purity Value 99.2% (Area%)98.5% (Area%)97.8% (w/w)
Enantiomeric Excess N/A (Co-elution)N/A>99.5% ee
Water Content UndetectedUndetectedDetected (via

qNMR)
Bias +1.4% (Positive Bias)+0.7% (Thermal degradation bias)Reference Value (True)
Total Analysis Time 45 mins30 mins20 mins (SFC) + 15 mins (NMR)

Analysis: Method A significantly overestimates purity because it fails to detect residual solvent and inorganic salts. Method C provides the "True" mass balance purity required for calculating molar extinction coefficients in drug assays.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for certifying this standard.

Diagram 1: The "Triad" Validation Workflow

This workflow demonstrates how the three methods feed into the final Certificate of Analysis (CoA).

ValidationWorkflow Start Crude Standard (1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol) qNMR 19F qNMR (Absolute Mass Purity) Start->qNMR 15mg Sample SFC Chiral SFC (Enantiomeric Excess) Start->SFC Dilute to 1mg/mL LCMS LC-MS/UV (Impurity ID) Start->LCMS Trace Analysis Calc Data Integration (Mass Balance Calculation) qNMR->Calc Potency % (w/w) SFC->Calc % ee LCMS->Calc Impurity Profile CoA Final CoA Generation (Certified Reference Material) Calc->CoA Validated Purity

Caption: The Triad Workflow integrates absolute potency (qNMR), stereochemistry (SFC), and impurity profiling (LC-MS) to generate a robust CoA.

Diagram 2: Method Selection Decision Matrix

How to choose the correct method based on the specific impurity profile of the batch.

DecisionMatrix Input Impurity Check Check1 Is Enantiomeric Purity Critical? Input->Check1 Check2 Contains Inorganic Salts? Check1->Check2 No (Racemic) MethodA Use Chiral SFC (Amylose Phase) Check1->MethodA Yes (Chiral) MethodB Use 19F qNMR (Internal Std: BTFMBA) Check2->MethodB Yes (Salts Present) MethodC Use HPLC-UV (C18 Column) Check2->MethodC No (Organics Only)

Caption: Decision matrix for selecting the primary validation technique based on sample attributes.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3] Guidance on validation parameters including specificity and linearity.

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem. (2025).[4] Comparison of absolute purity methods.

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated compounds. Analytical Methods, Royal Society of Chemistry. (2018). Methodology for using Fluorine-19 for quantification.

  • System Suitability And Validation For Chiral Purity Assays. Regis Technologies. Guidelines for validating chiral separations.

  • Synthesis and Impurities of Fluorinated Chiral Alcohols. National Institutes of Health (PMC). (2021).[5] Background on the synthesis and impurity profile of trifluoromethyl-substituted phenylethanols.

Sources

Safety Operating Guide

Operational Guide: Disposal of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile[2]

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol is a fluorinated aromatic alcohol used primarily as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to halogenated waste protocols .

Unlike standard organic solvents, the presence of the trifluoromethoxy group (-OCF₃) and the aryl-fluorine bond presents specific challenges:

  • High Thermal Stability: The C-F bonds require higher incineration temperatures (>1,100°C) for complete destruction.

  • HF Generation: Combustion generates Hydrogen Fluoride (HF), necessitating incineration facilities equipped with caustic scrubbers.[1]

  • PFAS Considerations: Under broad regulatory definitions, the -OCF₃ moiety classifies this as a PFAS (Per- and Polyfluoroalkyl Substance), invoking stricter environmental stewardship under evolving EPA guidelines (2024).[1]

Chemical Safety Snapshot
PropertyDataOperational Implication
CAS Number Variable/Analog (Check SDS)Use CAS for specific inventory tracking; treat as Halogenated Organic .
Physical State Liquid (Viscous)Dispose in liquid waste containers; do not solidify without approval.
Flash Point >90°C (Estimated)Combustible. Classified as Ignitable Waste in many jurisdictions.
Hazards Irritant (Skin/Eye), Aquatic ToxicityDo not pour down the drain. Zero-discharge protocol.[1]
Compatibility Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, and peroxides.[1]

Pre-Disposal: Segregation & Containerization

The Golden Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol, Hexane).[1] Mixing halogenated waste with non-halogenated waste renders the entire volume "halogenated," significantly increasing disposal costs and complexity.[1]

Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) Jerricans.

    • Why? Fluorinated compounds can degrade into trace HF over long storage periods or upon contact with moisture. HDPE is resistant to fluoride etching, whereas borosilicate glass can be compromised.[1]

  • Secondary Choice: Coated Glass (Safety-Coated).

Labeling Protocol

Every waste container must carry a hazardous waste label with the following specific notations:

  • Full Chemical Name: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol (No abbreviations).

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Combustible.

  • Constituent Flag: "CONTAINS ORGANIC FLUORINE" (Critical for the incineration facility).

Waste Stream Decision Matrix

The following logic ensures the waste ends up in the correct destruction stream.

WasteSegregation Start Waste Generation: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol IsPure Is the waste pure chemical or mixed with solvent? Start->IsPure Pure Pure Substance (Expired/Excess) IsPure->Pure Pure Mixed Mixed Solvent Waste IsPure->Mixed Mixed Action1 DISPOSAL STREAM A: Halogenated Organic Waste (High BTU) Pure->Action1 > 500mL Action2 DISPOSAL STREAM B: Lab Pack (Small Container) Do not bulk Pure->Action2 < 500mL CheckSolvent Identify Co-Solvent Mixed->CheckSolvent NonHalo Co-solvent is Non-Halogenated (e.g., MeOH, Acetone) CheckSolvent->NonHalo Halo Co-solvent is Halogenated (e.g., DCM, Chloroform) CheckSolvent->Halo NonHalo->Action1 Must Upgrade to Halo Stream Halo->Action1

Figure 1: Waste segregation logic. Note that mixing this fluorinated alcohol with non-halogenated solvents forces the mixture into the Halogenated Stream (Stream A).

The Disposal Workflow: From Bench to Incinerator

This section details the operational lifecycle of the waste.[2][3][4]

Step 1: Neutralization (Conditional)

If the reaction mixture was acidic or basic, neutralize to pH 6–8 before placing it in the waste container.

  • Why? Extreme pH can accelerate the degradation of the fluorinated group or compromise the HDPE container integrity during storage.

  • Validation: Use pH strips; do not rely on calculation.

Step 2: Bulking vs. Lab Packing
  • Lab Pack (Recommended for Pure Substance): If disposing of an expired bottle (>50g), keep it in the original container, seal it, and place it in a "Lab Pack" drum.[1] This allows the waste handler to inventory it specifically.

  • Bulking (For Reaction Mixtures): Pour into the Halogenated Solvent carboy. Ensure the carboy is grounded (earth-bonded) during transfer to prevent static discharge, as the organic matrix is combustible.

Step 3: Regulatory Manifesting (RCRA)

In the United States, this compound falls under specific RCRA considerations. While it may not have a specific "U" or "P" list code, it must be characterized.

  • Waste Codes:

    • D001: If the waste mixture has a flash point <60°C (e.g., if mixed with Ethanol).[1]

    • F001/F002: Only applies if the waste is a spent halogenated solvent mixture used for degreasing/extraction.

    • State-Specific Codes: Many states (e.g., CA, WA) have specific codes for "Halogenated Organic Compounds" regardless of federal listing.[1]

  • Manifest Description: "Waste Flammable Liquid, Toxic, N.O.S.[1] (Contains Fluorinated Alcohol)."[5]

Professional Destruction: The Incineration Requirement[7]

You cannot treat this waste on-site.[1] It must be shipped to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration .[1]

The Mechanism of Destruction

Standard incineration (800°C) is insufficient for trifluoromethoxy groups. The TSDF must operate a rotary kiln incinerator at >1,100°C with a residence time of >2 seconds.

IncinerationProcess Input Waste Injection (Fluorinated Alcohol) Kiln Rotary Kiln (>1100°C) Input->Kiln Atomization GasPhase Gas Phase: CO2, H2O, HF Kiln->GasPhase Thermal Oxidation Scrubber Caustic Scrubber (NaOH Spray) GasPhase->Scrubber Acid Gas Removal Neutralization HF + NaOH -> NaF + H2O Scrubber->Neutralization Output Clean Flue Gas + NaF Salts (Solid Waste) Neutralization->Output

Figure 2: The thermal destruction pathway. The critical step is the Caustic Scrubber, which captures the Hydrogen Fluoride (HF) generated when the C-F bonds break.

Why this matters to you:

If you send this waste to a fuel-blending facility (cement kiln) that is not equipped for halogen handling, the HF generated can corrode their infrastructure and violate their air emission permits. Always declare the fluorine content.

Emergency Spill Response

Scenario: A 100mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: The vapors may be irritating.[6] Close the hood sash. Alert nearby personnel.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If outside a hood, a half-mask respirator with organic vapor/acid gas cartridges is recommended.[1]

  • Absorb: Do not use standard paper towels (combustible). Use Universal Absorbent Pads or Vermiculite .

    • Pro-Tip: If available, use a "Solvent Absorbent" (often charcoal-impregnated) to suppress vapors.[1]

  • Clean Up: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Fluorinated Alcohol."

  • Wash: Clean the surface with a mild detergent and water. Collect the rinsate as hazardous waste.

References

  • US Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[7][8][9] Washington, D.C. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Orientation Manual). [Link]

Sources

Personal protective equipment for handling 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Protocol: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

Part 1: Executive Safety Summary & Hazard Logic

The Core Directive: Treat 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol not merely as an alcohol, but as a lipophilic fluorinated aromatic .

While standard safety data sheets (SDS) for this specific intermediate often default to generic "Irritant" classifications, the presence of the trifluoromethoxy (-OCF3) group fundamentally alters its bioavailability. Unlike simple phenyl ethanols, the -OCF3 moiety significantly increases lipophilicity (LogP), enhancing the compound's ability to permeate the stratum corneum of the skin [1].

Operational Hazard Profile:

  • Primary Route of Entry: Dermal absorption and Inhalation.

  • Acute Risks: Severe eye irritation (Category 2A), Skin irritation (Category 2), and potential Acute Toxicity (Oral) if mishandled.

  • Hidden Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride, requiring specialized firefighting protocols [2].

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure before it occurs, utilizing a "Barrier Redundancy" approach.

PPE CategoryStandard Operation (Analytical/Small Scale)High-Risk Operation (Synthesis/Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm min. thickness)Laminate Film (Silver Shield/4H) under NitrileFluorinated organics can swell standard nitrile over time. Laminate film provides a permeation barrier against the lipophilic -OCF3 group [3].
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesStandard safety glasses fail against liquid splashes that can track around the lens. The ethanol moiety is a severe ocular irritant.[1][2][3]
Respiratory Fume Hood (Face velocity: 100 fpm)Half-mask respirator with OV/AG cartridgesVolatility is moderate, but fluorinated metabolites are hepatotoxic. If hood work is impossible, organic vapor (OV) filtration is mandatory.
Body Defense Lab Coat (High-neck, snap closure)Tyvek® Coverall + Chemical ApronCotton absorbs organic liquids, keeping them against the skin. Tyvek repels the liquid, preventing dermal loading.

Part 3: Operational Handling & Workflow

Protocol 1: Safe Transfer & Aliquoting Context: Transferring the compound from a stock bottle to a reaction vessel.

  • Engineering Control Check: Verify fume hood certification is current. Lower sash to the marked "Safe Working Height" (usually 18 inches).

  • Barrier Setup: Don double nitrile gloves. Inspect the outer pair for micro-tears.

  • Vessel Preparation: Pre-weigh the receiving flask inside the hood to avoid moving open containers through the breathing zone.

  • Transfer: Use a glass pipette or chemically resistant syringe (glass/stainless steel). Avoid plastic syringes if possible, as fluorinated solvents can leach plasticizers, compromising analytical purity.

  • Decontamination: Immediately wipe the threads of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe. Dispose of wipes as Solid Hazardous Waste (Halogenated) .

Protocol 2: Emergency Spill Response (Decision Logic)

  • Minor Spill (<10 mL): Absorb with vermiculite or sand. Clean surface with acetone.

  • Major Spill (>10 mL or outside hood): Evacuate area. Do not attempt cleanup without SCBA if ventilation is compromised.

Part 4: Waste Disposal & Decontamination

Critical Distinction: This compound contains Fluorine.[4][5][6] It must not be disposed of in standard organic solvent waste streams.

Disposal Workflow:

  • Segregation: Collect all liquid waste in a container explicitly labeled "HALOGENATED ORGANIC WASTE." Mixing this with non-halogenated solvents (like acetone/ethanol wash) increases disposal costs significantly and can violate EPA/RCRA regulations [4].

  • Solid Waste: Pipette tips, gloves, and wipes contaminated with the substance must be bagged and tagged as hazardous solid waste.

  • Aqueous Waste: If an extraction is performed, the aqueous layer should also be tested or treated as halogenated waste unless verified free of the compound, due to the slight water solubility of the ethanol side chain.

Part 5: Visualization of Safety Logic

The following diagram illustrates the decision pathway for selecting PPE and handling spills, ensuring a self-validating safety loop.

SafetyLogic Start Task Assessment ScaleCheck Volume > 50mL or Heating? Start->ScaleCheck StandardPPE Standard PPE: Double Nitrile + Goggles (In Fume Hood) ScaleCheck->StandardPPE No EnhancedPPE Enhanced PPE: Laminate Gloves + Face Shield (In Fume Hood) ScaleCheck->EnhancedPPE Yes SpillEvent Accidental Spill Occurs StandardPPE->SpillEvent If Failure EnhancedPPE->SpillEvent If Failure SpillSize Spill > 10mL? SpillEvent->SpillSize MinorResponse Absorb with Vermiculite Dispose as Halogenated Waste SpillSize->MinorResponse No MajorResponse EVACUATE LAB Call EHS/HazMat SpillSize->MajorResponse Yes

Caption: Decision logic for PPE selection and graded spill response based on volume and risk potential.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 1-[2-(Trifluoromethoxy)phenyl]ethanol. Retrieved from [Link] (Combustion product data).

  • University of Nebraska-Lincoln EHS. (2024). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link] (Glove permeation standards for halogenated solvents).

  • AllSource Environmental. (2025). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link] (Halogenated waste segregation protocols).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.